

Application Notes and Protocols for EC359 in In Vivo Mouse Models

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Compound of Interest

Compound Name: EC359

Cat. No.: B2459536

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Audience: Researchers, scientists, and drug development professionals.

Introduction

EC359 is a first-in-class, potent, and selective small-molecule inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR).[1][2] It functions by directly interacting with LIFR, thereby blocking the binding of LIF and other ligands like Oncostatin M (OSM), Ciliary Neurotrophic Factor (CNTF), and Cardiotrophin-1 (CTF1).[1][3] This inhibition disrupts the activation of downstream oncogenic signaling pathways, including JAK/STAT3, PI3K/AKT/mTOR, and MAPK.[2][4] Preclinical studies have demonstrated the efficacy of **EC359** in reducing tumor growth, proliferation, and metastasis in various cancer models, particularly triple-negative breast cancer (TNBC), ovarian cancer, and endometrial cancer.[1][5][6] **EC359** exhibits favorable pharmacological properties, including oral bioavailability and in vivo stability.[1][7]

Data Presentation

Table 1: Summary of EC359 Dosage and Administration in Mouse Models

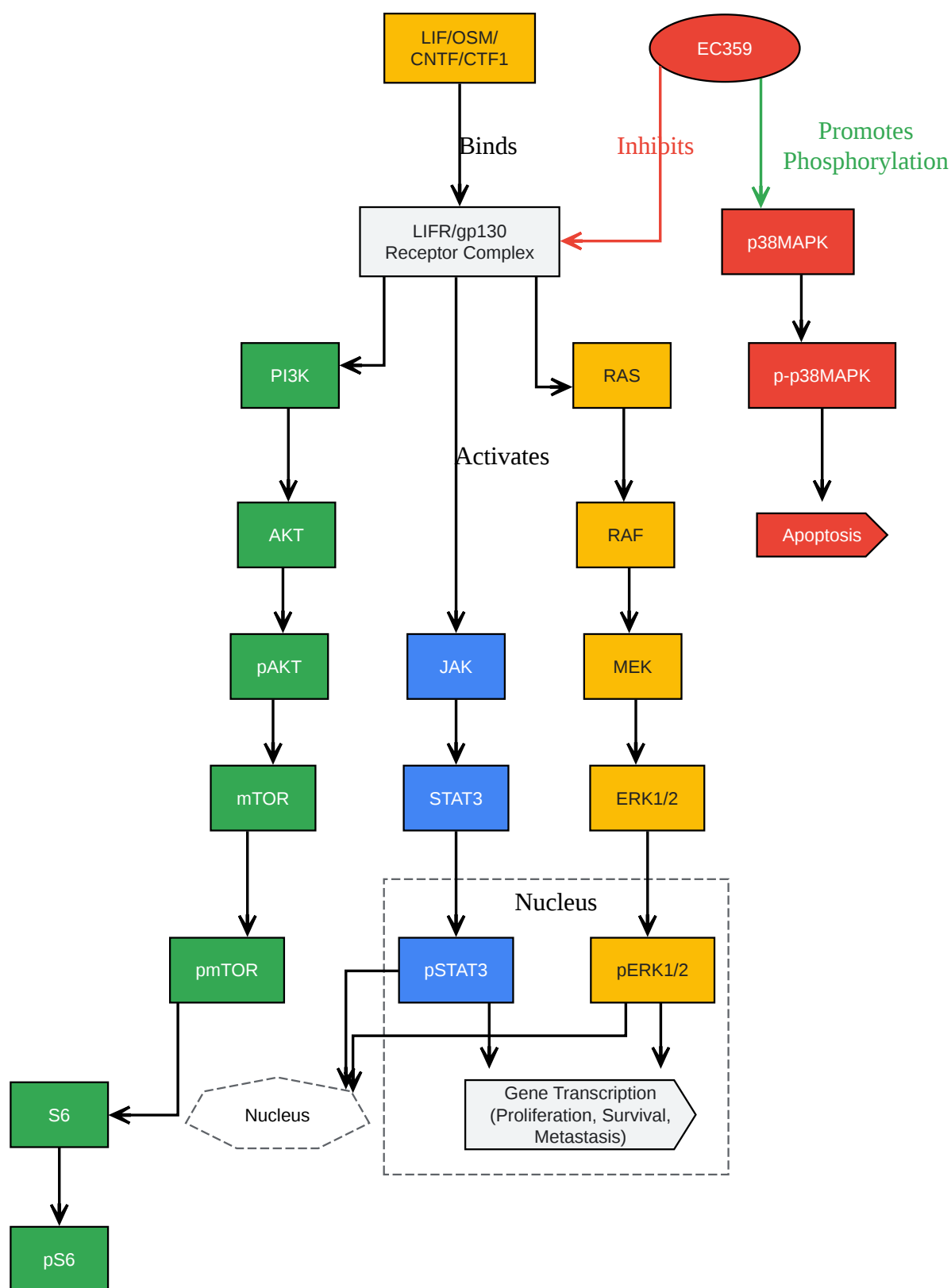
| Cancer Type | Mouse Model | EC359 Dosage | Administration Route | Frequency | Reference |
|--------------------------------------|---|--------------|----------------------|--------------|---|
| Triple-Negative Breast Cancer (TNBC) | Athymic nude mice with MDA-MB-231 xenografts | 5 mg/kg | Subcutaneous | 3 days/week | [8] |
| TNBC | SCID mice with patient-derived xenografts (PDX) | 10 mg/kg | Subcutaneous | 3 days/week | [2] |
| Ovarian Cancer | SCID mice with OVCAR8 xenografts | 5 mg/kg | Intraperitoneal | 5 days/week | [5] |
| Ovarian Cancer (combination therapy) | SCID mice with ES2 xenografts | 5 mg/kg | Intraperitoneal | 5 days/week | [5] |
| Type II Endometrial Cancer | SCID mice with ECa-15 PDX | 5 mg/kg | Intraperitoneal | 3 days/week | [6] [9] |
| Type II Endometrial Cancer | SCID mice with ECa-81 PDX | 10 mg/kg | Oral (gavage) | 3 days/week | [6] [9] |
| Atherosclerosis | Ldlr ^{-/-} mice on a Western-type diet | 5 mg/kg | Subcutaneous | 3 times/week | [10] |

Table 2: Summary of In Vivo Efficacy of EC359

| Cancer Type | Mouse Model | Key Outcomes | Reference |
|--|-----------------------|--|-----------|
| TNBC | MDA-MB-231 xenografts | Significantly reduced tumor progression. | [8] |
| TNBC | PDX models | Significantly reduced tumor progression. Reduced phosphorylation of STAT3, mTOR, S6, and AKT in tumors. | [2][7] |
| Ovarian Cancer | OVCAR8 xenografts | Significantly suppressed tumor growth and reduced final tumor weights. | [5] |
| Ovarian Cancer (combination with trametinib) | ES2 and PDX models | Significantly reduced tumor growth. | [5] |
| Type II Endometrial Cancer | PDX models | Significantly reduced tumor progression. Decreased Ki-67 positive (proliferating) cells in tumors. | [6][9] |

Signaling Pathway

The following diagram illustrates the mechanism of action of **EC359** in inhibiting the LIFR signaling pathway.



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Caption: **EC359** inhibits the LIFR signaling pathway.

Experimental Protocols

Protocol 1: Subcutaneous Administration of EC359 in a Xenograft Mouse Model

This protocol is based on studies using TNBC xenografts.[\[2\]](#)[\[8\]](#)

1. Materials:

- **EC359** (MedChemExpress or other reputable supplier)
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline)[\[11\]](#)
- 8-week-old female athymic nude mice
- MDA-MB-231 human breast cancer cells
- Matrigel
- Calipers for tumor measurement
- Syringes and needles for injection

2. Cell Preparation and Implantation:

- Culture MDA-MB-231 cells in appropriate media.
- On the day of implantation, harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1×10^7 cells/mL.
- Subcutaneously inject 100 μ L of the cell suspension into the flank of each mouse.

3. Tumor Growth and Group Randomization:

- Monitor tumor growth by measuring tumor volume with calipers every 3-4 days.
- Tumor volume can be calculated using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- When tumors reach an average volume of approximately 150-200 mm³, randomize the mice into control and treatment groups (n=6-7 tumors per group).

4. **EC359** Preparation and Administration:

- Prepare a stock solution of **EC359** in DMSO.
- On the day of injection, prepare the working solution by diluting the stock solution in the vehicle to the final desired concentration for a 5 mg/kg or 10 mg/kg dosage.
- Administer **EC359** or vehicle control via subcutaneous injection three times per week.

5. Monitoring and Endpoint:

- Continue to monitor tumor volume and body weight throughout the experiment.[6][8]
- At the end of the study (e.g., 25 days), euthanize the mice.[8]
- Excise the tumors, weigh them, and process for further analysis such as histology (e.g., Ki-67 staining) and Western blotting to assess downstream signaling pathways (e.g., pSTAT3, pAKT, pmTOR).[2][6]

Protocol 2: Intraperitoneal and Oral Administration of EC359 in PDX Mouse Models

This protocol is adapted from studies on ovarian and endometrial cancer PDX models.[5][6][9]

1. Materials:

- **EC359**
- Vehicle solution (e.g., hydroxy methyl cellulose for oral gavage, or appropriate vehicle for intraperitoneal injection)[2]
- SCID (Severe Combined Immunodeficiency) mice
- Patient-derived xenograft (PDX) tissue
- Trocar for tissue implantation
- Calipers
- Syringes, needles, and gavage needles

2. PDX Model Establishment:

- Implant small pieces (3-5 mm³) of PDX tumor tissue subcutaneously into the flanks of SCID mice.[2]

3. Tumor Growth and Treatment:

- Monitor tumor growth as described in Protocol 1.
- Once tumors are established (~150-200 mm³), randomize mice into treatment groups.
- For intraperitoneal administration, inject **EC359** (e.g., 5 mg/kg) five days per week.[5]
- For oral administration, administer **EC359** (e.g., 10 mg/kg) via gavage three days per week.[6][9]

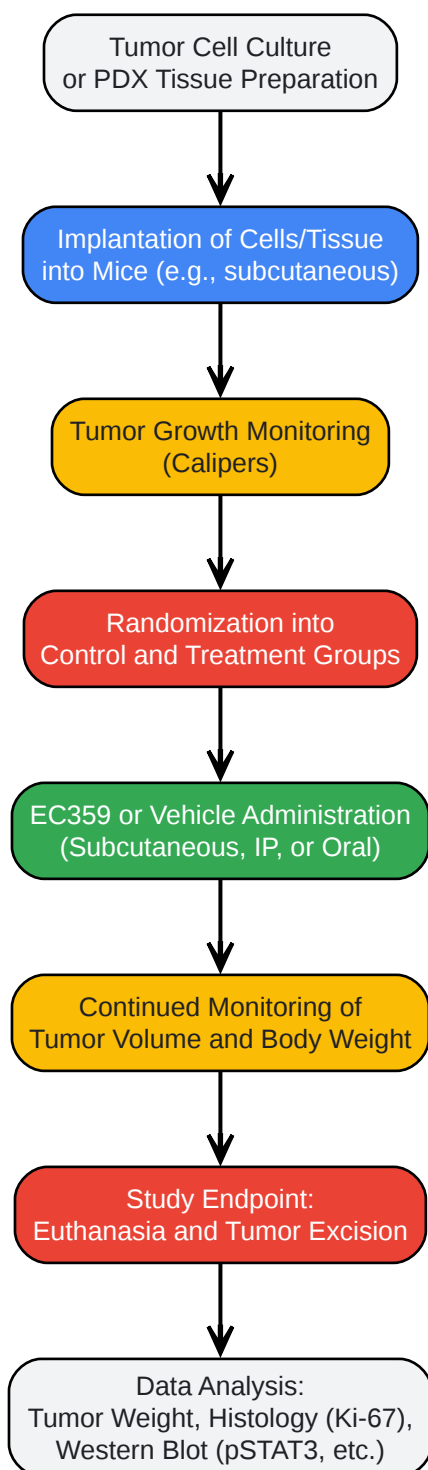
4. Outcome Assessment:

- Monitor tumor volume and body weight.

- At the study endpoint, collect tumors for weight measurement and downstream analysis as described in Protocol 1.

Experimental Workflow

The following diagram provides a general workflow for in vivo studies using **EC359**.



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Caption: General workflow for **EC359** in vivo experiments.

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